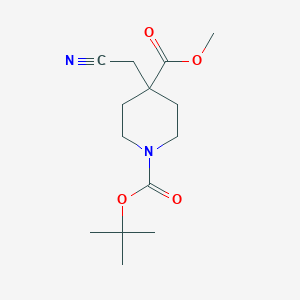

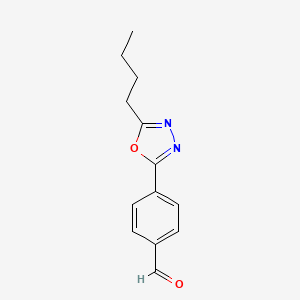

6-Acetyl-2,3-dihydro-1H-inden-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

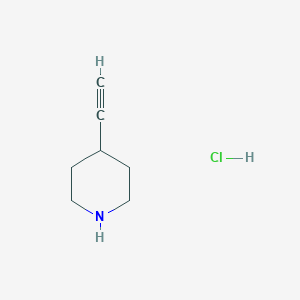

2,3-dihydro-1H-inden-1-one, also known as 1-Indanone, is a chemical compound with the formula C9H8O . It has a molecular weight of 132.1592 .

Synthesis Analysis

There are several methods for the synthesis of indanones, which are structurally similar to 2,3-dihydro-1H-inden-1-one. For example, cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives was catalyzed by TpRuPPh3(CH3CN)2PF6 in hot toluene to form 1-substituted-1H-indene and 1-indanone products .

Molecular Structure Analysis

The molecular structure of 2,3-dihydro-1H-inden-1-one can be represented as a 2D Mol file or as a computed 3D SD file .

Scientific Research Applications

Synthesis and Chemical Properties

- Efficient and economical synthesis methods have been developed for compounds related to 6-Acetyl-2,3-dihydro-1H-inden-1-one. For example, a synthesis process for 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride was reported, demonstrating the use of sequential regioselective Friedel−Crafts acetylations and hydrogenations (Prashad et al., 2006).

Pharmacological Applications

- Some derivatives of 6-Acetyl-2,3-dihydro-1H-inden-1-one have been studied for their inhibitory effects on enzymes like monoamine oxidases. For instance, certain 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives have been found to inhibit monoamine oxidases effectively, indicating potential applications in treating diseases related to these enzymes (Manna et al., 2002).

Anticancer Research

- Derivatives of 6-Acetyl-2,3-dihydro-1H-inden-1-one have shown promising results in anticancer research. For example, specific 1H-inden-1-one substituted (Heteroaryl)Acetamide derivatives have been synthesized and shown significant growth inhibition against various cancer cell lines, indicating potential therapeutic applications in oncology (Karaburun et al., 2018).

Biochemical Analysis

- The compound and its derivatives have been utilized in studies focused on biochemical analysis and interaction with biological enzymes. For instance, research on 2,3-dihydro-1H-inden-1-ones showed their interaction with enzymes like acetylcholinesterase, revealing insights into the biochemical mechanisms of these compounds (Dişli et al., 2018).

Molecular Structure Analysis

- Studies have been conducted to understand the molecular structure and characteristics of compounds similar to 6-Acetyl-2,3-dihydro-1H-inden-1-one. For instance, research on the molecular structure and photoinduced intramolecular hydrogen bonding in 2-Pyrrolylmethylidene Cycloalkanones helps in understanding the molecular behavior of similar indenone derivatives (Sigalov et al., 2015).

Safety and Hazards

Mechanism of Action

Target of Action

6-Acetyl-2,3-dihydro-1H-inden-1-one is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , indicating that they may have multiple targets.

Mode of Action

Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives, including 6-Acetyl-2,3-dihydro-1H-inden-1-one, may interact with their targets to modulate these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound may influence multiple biochemical pathways.

Result of Action

The broad range of biological activities associated with indole derivatives suggests that this compound may have diverse effects at the molecular and cellular levels .

properties

IUPAC Name |

6-acetyl-2,3-dihydroinden-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O2/c1-7(12)9-3-2-8-4-5-11(13)10(8)6-9/h2-3,6H,4-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZRPETRDLFOTSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(CCC2=O)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20856884 |

Source

|

| Record name | 6-Acetyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103987-99-1 |

Source

|

| Record name | 6-Acetyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20856884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-methyl-4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl]-1H-pyrazole](/img/structure/B1375737.png)

![6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine](/img/structure/B1375740.png)

![6-bromo-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1375747.png)

![1H-Pyrrolo[2,3-c]pyridine-7-carbonitrile](/img/structure/B1375750.png)

![1-Benzyl 9-tert-butyl 5-oxo-1,4,9-triazaspiro[5.5]undecane-1,9-dicarboxylate](/img/structure/B1375751.png)